molecular formula C16H15FN4OS2 B12182032 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12182032
M. Wt: 362.4 g/mol
InChI Key: GSZPHXFNBZASHL-UHFFFAOYSA-N
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Description

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions such as temperature, solvent, and catalysts play a crucial role in the yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or interference with bacterial DNA replication. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C16H15FN4OS2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H15FN4OS2/c1-9(2)14-20-21-16(24-14)19-13(22)7-10-8-23-15(18-10)11-5-3-4-6-12(11)17/h3-6,8-9H,7H2,1-2H3,(H,19,21,22)

InChI Key

GSZPHXFNBZASHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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